![molecular formula C11H20N2OS B1492856 3-amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide CAS No. 2098116-08-4](/img/structure/B1492856.png)
3-amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide
Overview
Description
3-Amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide, also known as CTP-4-ylpropionamide, is an organic compound with a wide range of applications in scientific research. It is a cyclic amide, which is derived from the cyclopropyl group and the amino acid alanine. The structure of CTP-4-ylpropionamide is composed of two fused rings, with the cyclopropyl group located at the center. CTP-4-ylpropionamide is a common starting material for the synthesis of various compounds, and its unique structure makes it an attractive target for a number of research studies.
Scientific Research Applications
Conjugation and Synthesis Techniques
Researchers have explored various conjugation and synthesis techniques involving amino and thioxo compounds, which share structural similarities with 3-amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide. For instance, a study by Petit et al. (2019) developed a conjugation reaction based on the thia-Michael addition, providing an alternative to commonly used reagents for linking thiol groups to drugs and labels, showcasing the potential for bioconjugation applications (Petit et al., 2019). Additionally, Dotsenko et al. (2013) investigated the interaction of 3-amino-3-thioxopropanamides with 2-anilinomethylene derivatives, leading to the synthesis of novel pyrimidine-5-carboxamide derivatives, indicating the compound's relevance in the synthesis of heterocyclic compounds (Dotsenko et al., 2013).
Novel Compound Synthesis
Research on amino-thioxo compounds has led to the development of new chemical entities. For example, Faty et al. (2011) described the microwave-assisted synthesis of novel pyrido[3,2-f][1,4]thiazepines, highlighting the efficiency and versatility of these compounds in chemical synthesis (Faty et al., 2011).
Enantioselective Synthesis
The compound has also been implicated in studies focused on enantioselective synthesis, demonstrating its utility in creating chiral molecules. Kauffman et al. (2000) described an efficient route to a second-generation NNRTI drug candidate, showcasing the compound's role in the synthesis of pharmacologically active molecules (Kauffman et al., 2000).
Anticancer Activity
Additionally, compounds with similar structures have been evaluated for their potential anticancer activity. Saad et al. (2011) synthesized S-glycosyl and S-alkyl derivatives of triazinone, demonstrating significant in vitro anticancer activities, which could suggest potential research directions for this compound in oncology (Saad et al., 2011).
properties
IUPAC Name |
3-amino-N-cyclopropyl-N-(thian-4-yl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2OS/c12-6-3-11(14)13(9-1-2-9)10-4-7-15-8-5-10/h9-10H,1-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGLLFGEOXDEHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCSCC2)C(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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